molecular formula C18H22N2O3S B4778317 4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide

4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide

Cat. No. B4778317
M. Wt: 346.4 g/mol
InChI Key: GSGVMFBYGDQNJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide, also known as PPSB, is a small molecule inhibitor that has been widely used in scientific research. PPSB is a sulfonamide derivative that has shown promising results in various studies due to its unique chemical structure and mechanism of action.

Mechanism of Action

4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide acts as a selective inhibitor of the protein phosphatase 2A (PP2A), which is a tumor suppressor protein that regulates cell growth and division. By inhibiting PP2A, 4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide can induce cell cycle arrest and apoptosis in cancer cells. 4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has also been shown to inhibit the activity of other proteins involved in cancer development and progression, including AKT and ERK.
Biochemical and Physiological Effects:
4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has several biochemical and physiological effects, including the inhibition of cell growth and division, induction of cell cycle arrest and apoptosis, and inhibition of protein activity. 4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has also been shown to reduce the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide in lab experiments is its specificity towards PP2A, which allows for the selective inhibition of this protein. 4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using 4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide is its potential toxicity, which can vary depending on the cell line and concentration used.

Future Directions

There are several future directions for 4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide research, including the development of more potent analogs and the investigation of its potential as a therapeutic agent for cancer treatment. 4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has also shown promise in other areas of research, such as neurodegenerative diseases and viral infections. Further studies are needed to fully understand the mechanism of action and potential applications of 4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide.
In conclusion, 4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide is a small molecule inhibitor that has shown promise in various areas of scientific research, particularly in the field of cancer biology. Its unique chemical structure and mechanism of action make it an attractive target for further investigation. While there are limitations to its use, 4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has the potential to be a valuable tool in the development of new cancer therapies and other areas of research.

Scientific Research Applications

4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has been extensively used in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has also been used to study the role of certain proteins in cancer development and progression.

properties

IUPAC Name

4-methoxy-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-23-17-8-10-18(11-9-17)24(21,22)19-14-15-4-6-16(7-5-15)20-12-2-3-13-20/h4-11,19H,2-3,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGVMFBYGDQNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[4-(pyrrolidin-1-yl)benzyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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